molecular formula C14H12N6 B12206041 7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B12206041
M. Wt: 264.29 g/mol
InChI Key: OKQINOPLYNPCNN-UHFFFAOYSA-N
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Description

7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural framework, which combines pyrazole, triazole, and pyrimidine rings. Such a combination offers a versatile scaffold for the development of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with formimidate intermediates under reflux conditions in ethanol . The key starting material, pyrazolopyrimidine, is obtained by treating the formimidate derivative with hydrazine hydrate in ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole and pyrimidine rings.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives, while oxidation and reduction can lead to different functionalized compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine stands out due to its unique combination of pyrazole, triazole, and pyrimidine rings, which provides a versatile platform for developing a wide range of bioactive molecules. Its potent CDK2 inhibitory activity and ability to induce apoptosis in cancer cells make it a promising candidate for further drug development .

Properties

Molecular Formula

C14H12N6

Molecular Weight

264.29 g/mol

IUPAC Name

10-(2,4-dimethylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C14H12N6/c1-9-3-4-12(10(2)5-9)20-13-11(6-17-20)14-18-16-8-19(14)7-15-13/h3-8H,1-2H3

InChI Key

OKQINOPLYNPCNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C4=NN=CN4C=N3)C

Origin of Product

United States

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